Ethyl 2-amino-5-fluoro-3-methylbenzoate

Description

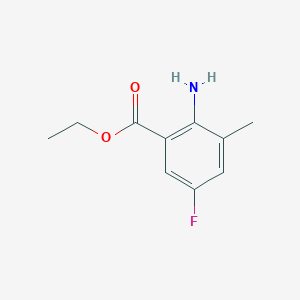

Ethyl 2-amino-5-fluoro-3-methylbenzoate (CAS 939993-44-9) is a fluorinated benzoate ester with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol. Structurally, it features an amino group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position of the benzene ring, with an ethyl ester moiety at the carboxylate position (Figure 1). This compound is primarily utilized in research settings, as indicated by its commercial availability in purities ≥95% (50–100 mg quantities) from suppliers like Biopharmacule Speciality Chemicals and Amadis Chemical . It is stored under dry, sealed conditions at 2–8°C to maintain stability . No direct pharmaceutical or agricultural applications are reported, and it is explicitly labeled as unsuitable for human or animal use .

Properties

IUPAC Name |

ethyl 2-amino-5-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFDFIDJGWUIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-fluoro-3-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the amino group. The fluorine atom is usually introduced via electrophilic aromatic substitution. The final step involves esterification to form the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. Industrial production also emphasizes safety and environmental considerations, ensuring that the processes comply with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-fluoro-3-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-5-fluoro-3-methylbenzoate has been studied for its potential therapeutic applications, particularly in the development of anticancer agents.

Case Study: Antitumor Activity

A study investigated a series of amino acid ester derivatives, including those related to this compound, for their antitumor properties. The results indicated that certain derivatives exhibited significant inhibitory effects against various cancer cell lines, including leukemia and liver cancer. The compound's structure was confirmed using NMR and mass spectrometry, and it demonstrated a notable ability to enhance the efficacy of established chemotherapeutic agents like 5-fluorouracil (5-FU) .

Biological Research

The compound has been evaluated for its biological activities beyond anticancer properties, including antimicrobial effects.

Antimicrobial Studies

Research has shown that derivatives of this compound possess antimicrobial properties against several pathogens. These compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating varying levels of inhibition. The presence of a fluorine atom in the structure appears to enhance the activity against specific strains .

Synthesis and Chemical Applications

This compound serves as an important intermediate in organic synthesis.

Synthetic Applications

The compound is utilized in the synthesis of more complex molecules, including other amino acid derivatives and pharmaceuticals. Its reactivity allows for various transformations such as halogenation and acylation, which are crucial for developing new chemical entities .

| Synthesis Reaction | Product | Yield |

|---|---|---|

| This compound + HBr | Ethyl 2-amino-5-bromo-3-methylbenzoate | 74% |

| Ethyl 2-amino-5-bromo-3-methylbenzoate + CuCN | Ethyl 2-amino-5-cyano-3-methylbenzoate | 80% |

Industrial Applications

In addition to its research applications, this compound finds uses in industrial settings.

Dyes and Pigments

The compound is involved in the production of dyes and pigments due to its ability to form stable complexes with various metal ions. This application is particularly relevant in textiles and coatings where color fastness is essential .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-fluoro-3-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom may enhance binding affinity through electronic effects. The compound’s overall structure allows it to fit into specific binding pockets, modulating the activity of its targets.

Comparison with Similar Compounds

Methyl 2-amino-5-fluoro-3-methylbenzoate (CAS 952479-98-0)

This analog replaces the ethyl ester group with a methyl ester, resulting in a smaller molecular formula (C₉H₁₀FNO₂) and lower molecular weight (183.18 g/mol) .

Ethyl 2-amino-5-bromo-3-fluorobenzoate (CAS 1183479-43-7)

This compound substitutes the 5-fluoro and 3-methyl groups with 5-bromo and 3-fluoro substituents, respectively. The molecular formula (C₉H₉BrFNO₂) and higher molecular weight (262.08 g/mol) reflect bromine’s larger atomic radius and mass compared to fluorine and methyl groups . Bromine’s electronegativity and polarizability may enhance reactivity in cross-coupling reactions, contrasting with the steric and electronic effects of the methyl group in the parent compound.

Functional Group Analogs

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Metsulfuron methyl ester (CAS 74223-64-6) shares a benzoate ester backbone but incorporates a sulfonylurea bridge and a triazine ring. These structural additions confer herbicidal activity by inhibiting acetolactate synthase in plants . Unlike this compound, which lacks bioactivity data, sulfonylurea derivatives are agriculturally significant, highlighting how functional group complexity dictates application.

Ethyl 2-(dimethylamino)-5-iodobenzoate

This compound (listed in ) replaces the amino and fluorine groups with dimethylamino and iodine substituents. The iodine atom increases molecular weight and may enhance stability in radiolabeling applications, while the dimethylamino group introduces basicity, altering solubility in acidic environments.

Comparative Data Table

Key Findings and Implications

- Functional Group Diversity: Sulfonylurea herbicides demonstrate how minor structural modifications (e.g., adding triazine rings) can confer significant bioactivity, contrasting with the inert research role of this compound.

- Availability and Stability : The ethyl ester variant is more readily available than its methyl counterpart, though both require controlled storage conditions .

Biological Activity

Ethyl 2-amino-5-fluoro-3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 197.21 g/mol. The structure includes an ethyl ester, an amino group, and a fluorine atom attached to a benzoate framework. This unique configuration facilitates various biological interactions.

Key Structural Features:

- Ethyl Ester : Enhances solubility and bioavailability.

- Amino Group : Capable of forming hydrogen bonds with biological macromolecules.

- Fluorine Atom : Increases lipophilicity and membrane permeability.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, enhancing the compound's binding affinity.

- Increased Lipophilicity : The fluorine substituent enhances membrane permeability, allowing the compound to modulate the activity of enzymes and receptors effectively.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, derivatives of anthranilic acid have demonstrated promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Anthranilic Acid Derivative | Staphylococcus aureus | 0.25 µg/mL |

| Fluorinated Quinoline | Pseudomonas aeruginosa | 0.5 µg/mL |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives containing similar functional groups have been noted for their efficacy against pancreatic cancer cells .

Case Study: Anticancer Efficacy

In a study examining the effects of anthranilic acid derivatives on pancreatic cancer cells, it was found that certain compounds exhibited significant growth inhibition at low concentrations (EC50 values). These findings suggest that this compound could be a lead compound for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications to the amino group and fluorine position have been shown to impact potency significantly. For instance, increasing fluorination on aromatic rings often correlates with enhanced antibacterial activity .

Table 2: SAR Analysis of Fluorinated Compounds

| Modification | Effect on Activity |

|---|---|

| Increased Fluorination | Enhanced potency |

| Altered Amino Group Position | Variable effects |

| Ethyl vs. Methyl Esters | Differences in solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.